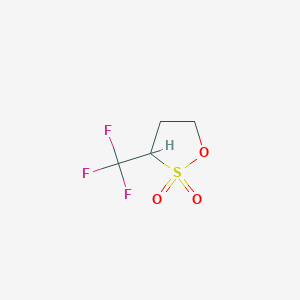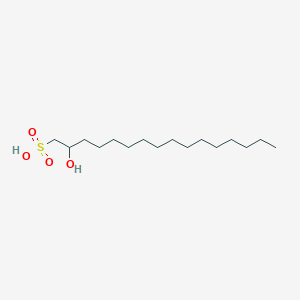![molecular formula C18H28N2O4S B12528246 N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide CAS No. 689283-81-6](/img/structure/B12528246.png)
N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and have been extensively studied for their medicinal properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide typically involves the reaction of octane-1-sulfonyl chloride with 2-aminophenyl-3-oxobutanamide. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under mild conditions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with biological macromolecules is a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used as an antibiotic.
N-sulfonylamino azinones: Compounds with similar sulfonyl groups and biological activities.
Uniqueness
N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide is unique due to its specific structure, which combines an octane-1-sulfonyl group with a phenyl-3-oxobutanamide moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
689283-81-6 |
|---|---|
Molekularformel |
C18H28N2O4S |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
N-[2-(octylsulfonylamino)phenyl]-3-oxobutanamide |
InChI |
InChI=1S/C18H28N2O4S/c1-3-4-5-6-7-10-13-25(23,24)20-17-12-9-8-11-16(17)19-18(22)14-15(2)21/h8-9,11-12,20H,3-7,10,13-14H2,1-2H3,(H,19,22) |
InChI-Schlüssel |
NELCTYJTNQFZPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCS(=O)(=O)NC1=CC=CC=C1NC(=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


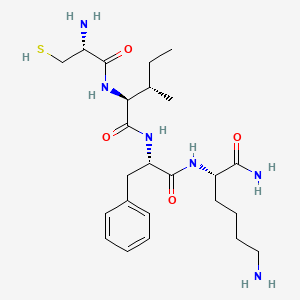

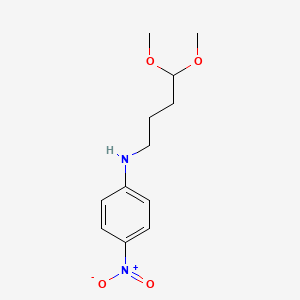
![1,1'-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene](/img/structure/B12528196.png)
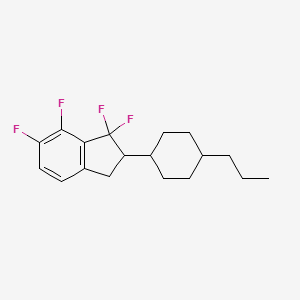
![3-Anilino-1-[2-(nitromethyl)cyclopentyl]-3-phenylpropan-1-one](/img/structure/B12528216.png)
![1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene](/img/structure/B12528221.png)
![4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol](/img/structure/B12528234.png)
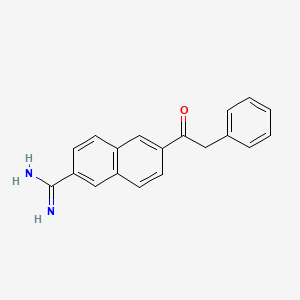
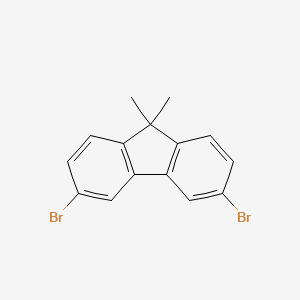
![4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol](/img/structure/B12528247.png)
